

stability and storage conditions for carboxypeptidase A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CARBOXYPEPTIDASE A

Cat. No.: B1170157

[Get Quote](#)

Carboxypeptidase A: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of **carboxypeptidase A**, alongside troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for **Carboxypeptidase A**?

The ideal storage temperature depends on the formulation of the enzyme. Lyophilized powders and aqueous suspensions should be stored under different conditions to maximize shelf life and activity.

- **Aqueous Suspensions:** Crystalline suspensions of **carboxypeptidase A** should be stored at 2-8°C.[1][2] Toluene is often added as a preservative to prevent microbial growth.[1][2][3]
- **Lyophilized Powders:** For long-term stability, lyophilized **carboxypeptidase A** should be stored at -20°C.[4]
- **Assay Kits:** Kits containing **carboxypeptidase A** are typically shipped on dry ice and should be stored at -20°C upon arrival.[5]

Q2: How should I reconstitute and store **Carboxypeptidase A** in solution?

Carboxypeptidase A can be dissolved in various buffers. A common method involves dissolving the enzyme in 1 M NaCl to a concentration of 1 mg/ml, which yields a clear, colorless solution.^[3] For assays, it can be dissolved in 10% lithium chloride.^[1] Once in solution, it is recommended to aliquot the enzyme and store it at -20°C to avoid repeated freeze-thaw cycles.^{[4][6]}

Q3: What is the pH stability profile of **Carboxypeptidase A**?

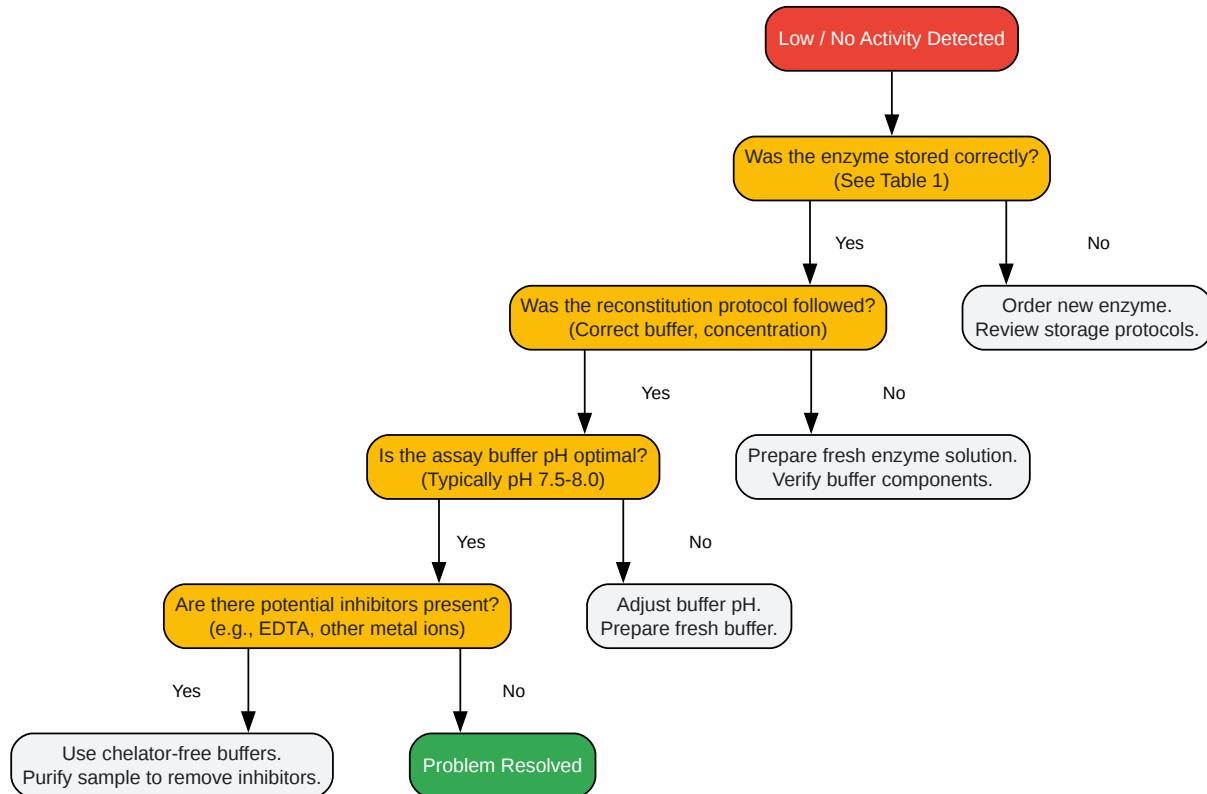
Carboxypeptidase A is active over a broad pH range, with its optimal pH typically falling between 7 and 9, depending on the specific substrate.^[2] The optimal pH for the hydrolysis of the common substrate hippuryl-L-phenylalanine is 7.5.^{[1][3]} Studies have shown that the enzyme is structurally stable in a pH range of 7.5 to 9.5.^[7] Another study on a carboxypeptidase from *Aspergillus niger* showed it was relatively stable between pH 4.0 and 8.0, retaining over 60% of its activity after one hour.^[8] Neutral pH values are considered optimal for stabilizing the enzyme at higher temperatures.^[9]

Q4: What factors can inhibit **Carboxypeptidase A** activity?

Several substances can inhibit the enzyme's activity. As a metalloenzyme, **carboxypeptidase A**'s activity is dependent on a zinc ion at its active site.^{[2][10][11]}

- **Chelating Agents:** Strong chelating agents like 1,10-phenanthroline can inhibit the enzyme by removing the essential zinc ion.^{[2][10]}
- **Metal Ions:** While one Zn²⁺ ion is catalytic, a second Zn²⁺ ion can be inhibitory.^[10] Other metal ions can also negatively affect activity.^[10]
- **Small Molecules:** Inhibitors include cysteine, sulfides, cyanide, phosphonates, and various carboxylates like phenylacetate and indoleacetate.^{[2][10]} Potato tubers are a natural source of a well-characterized **carboxypeptidase A** inhibitor.^[12]
- **Note:** The enzyme is not inhibited by serine protease inhibitors like DFP or PMSF.^[2]

Storage Conditions Summary


Form	Storage Temperature	Duration	Key Notes
Crystalline Suspension	2-8°C	Short to Medium-term	Often contains a preservative like toluene.[1][2]
Lyophilized Powder	-20°C	Long-term	Stable for at least 12 months.[4]
Reconstituted Solution	-20°C	Long-term	Aliquot to avoid repeated freeze-thaw cycles.[4][6]
Assay Kit Component	-20°C	Per manufacturer	Shipped on dry ice.[5]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving **carboxypeptidase A**.

Problem: Low or No Enzyme Activity

If you observe lower-than-expected or no enzymatic activity, several factors could be the cause. Follow this logical flow to diagnose the issue.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for low **carboxypeptidase A** activity.

Problem: Precipitate Formation in Enzyme Solution

Q: My **carboxypeptidase A** solution has become cloudy or formed a precipitate. What happened and can I still use it?

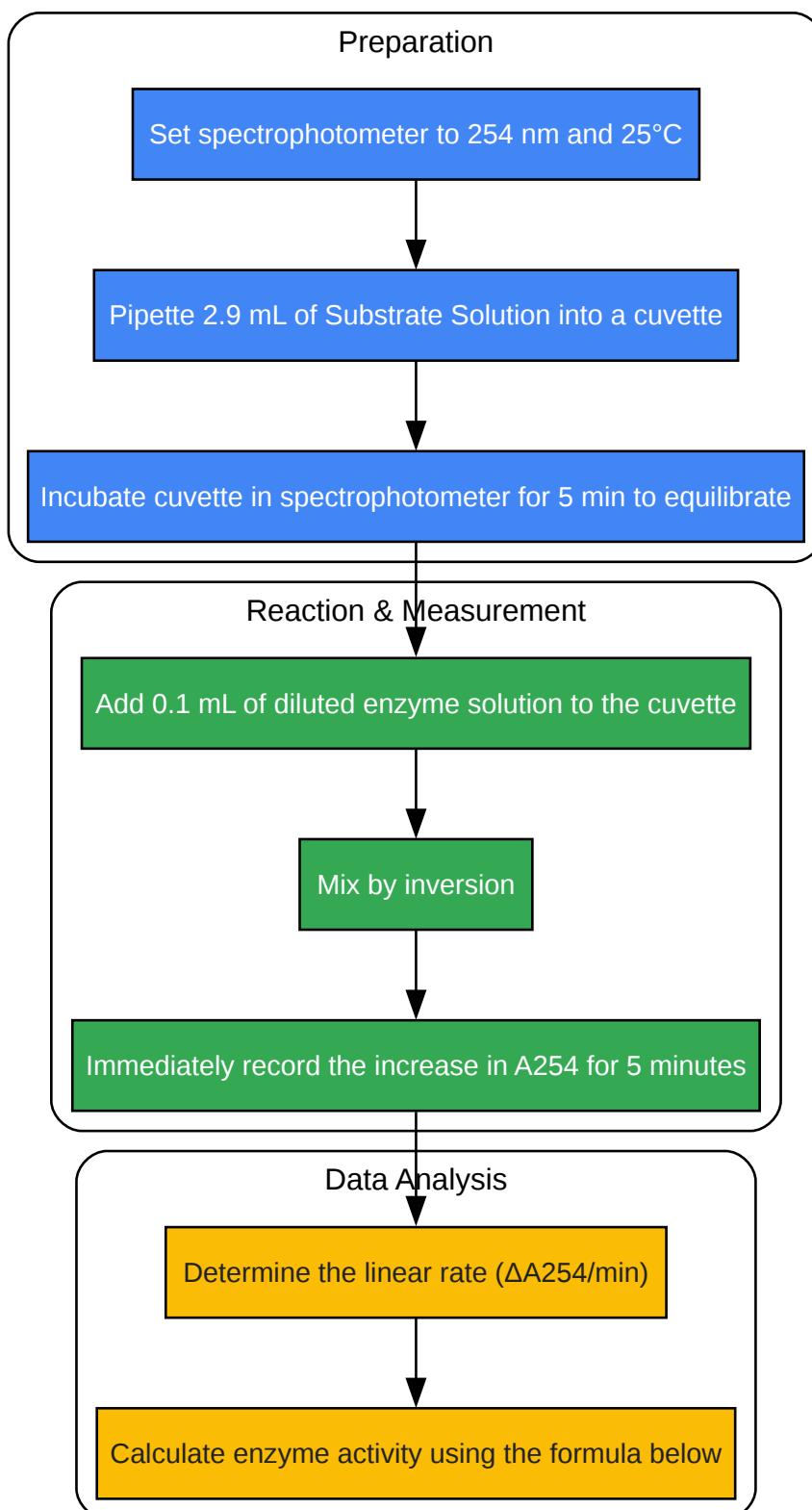
A: Precipitate formation can occur for several reasons:

- Incorrect Buffer: The enzyme has limited solubility in low ionic strength buffers. It is soluble in high salt concentrations, such as 1 M NaCl.[\[3\]](#) Crystalline suspensions are not readily soluble and require time to clear.[\[1\]](#)
- pH Shift: A significant shift in pH away from the optimal range (pH 7-9) can cause the protein to denature and precipitate.
- Freeze-Thaw Cycles: Repeatedly freezing and thawing the enzyme solution can lead to aggregation and precipitation.[\[4\]](#)[\[6\]](#) This is why aliquoting is critical.

Solution:

- Centrifuge the vial to pellet the precipitate.
- Carefully transfer the supernatant to a new tube.
- Measure the protein concentration and activity of the supernatant.
- If the activity is still low, it is best to discard the solution and prepare a fresh one from a new stock.

Experimental Protocols


Protocol: Activity Assay using Hippuryl-L-Phenylalanine

This protocol is based on the method of Folk and Schirmer (1963) and measures the increase in absorbance at 254 nm as hippuryl-L-phenylalanine is hydrolyzed.[\[1\]](#)

Reagents:

- Assay Buffer: 0.025 M Tris-HCl, 0.5 M NaCl, pH 7.5 at 25°C.[\[1\]](#)
- Substrate Solution: 1.0 mM Hippuryl-L-Phenylalanine in Assay Buffer.
- Enzyme Diluent: 10% Lithium Chloride (for crystalline enzyme) or Assay Buffer.[\[1\]](#)
- **Carboxypeptidase A** Solution: Prepare a solution of 0.4-0.8 units/mL in the appropriate diluent.

Procedure:

[Click to download full resolution via product page](#)

Caption: Workflow for the **Carboxypeptidase A** activity assay.

Calculation:

One unit of **carboxypeptidase A** hydrolyzes one micromole of hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C.[1]

The activity can be calculated using the following formula, where 0.36 is the millimolar extinction coefficient for hippuric acid at 254 nm:

Units/mL enzyme = ((ΔA254/min Test - ΔA254/min Blank) * Total Volume (mL) * Dilution Factor) / (0.36)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Carboxypeptidase A - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. usbio.net [usbio.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Carboxypeptidase A1/CPA1 Antibody (CL6607) - BSA Free (NBP2-76507) by Novus, Part of Bio-Techne [bio-techne.com]
- 7. Effects of pH on the structure and function of carboxypeptidase A: crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new carboxypeptidase from *Aspergillus niger* with good thermostability, pH stability and broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal stabilization of carboxypeptidase A as a function of pH and ionic milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. proteopedia.org [proteopedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Carboxypeptidase A inhibitor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [stability and storage conditions for carboxypeptidase A]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1170157#stability-and-storage-conditions-for-carboxypeptidase-a\]](https://www.benchchem.com/product/b1170157#stability-and-storage-conditions-for-carboxypeptidase-a)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com